5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-1,3-benzodiazole
Description
The compound 5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-1,3-benzodiazole is a heterocyclic hybrid molecule comprising two distinct moieties:
- Pyrazolo[1,5-a]pyrazine: A bicyclic system with nitrogen atoms at positions 1, 5, and 7, fused to a pyrazine ring.
The structural complexity of this compound suggests applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial activity, though direct evidence for its synthesis or biological profiling is absent in the provided literature. Its design likely leverages the pyrazolo-pyrazine scaffold’s rigidity and the benzodiazole’s planar aromaticity for target binding.
Properties
IUPAC Name |
3H-benzimidazol-5-yl(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c20-14(10-1-2-12-13(7-10)16-9-15-12)18-5-6-19-11(8-18)3-4-17-19/h1-4,7,9H,5-6,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNNEMAKLVZJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the construction of the pyrazolopyrazine ring system. The final step involves the formation of the methanone linkage between the two moieties. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase yield and efficiency. The use of industrial-grade solvents and reagents, along with optimized reaction conditions, ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrazine derivatives as anticancer agents. The structural features of these compounds allow them to interact with various biological targets. For instance, derivatives have shown promising results in inhibiting tumor growth through mechanisms that involve interference with cellular signaling pathways and apoptosis induction .
Enzymatic Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. For example, pyrazolo[1,5-a]pyrazine derivatives have demonstrated inhibitory activity against kinases and other enzymes involved in metabolic pathways . This property makes them potential candidates for drug development aimed at treating conditions such as cancer and metabolic disorders.
Neuropharmacological Effects
Research indicates that pyrazolo[1,5-a]pyrazine derivatives possess neuropharmacological properties. They may act as modulators of neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders . The potential for these compounds to exhibit anxiolytic or antidepressant effects is an area of active investigation.
Synthetic Pathways
The synthesis of 5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : These reactions are crucial for forming the pyrazolo ring system. Various precursors can be utilized to achieve the desired structural framework .
- Functionalization Techniques : Post-synthetic modifications enhance the biological activity and selectivity of the compound. This includes introducing various substituents that can improve solubility and target specificity .
Case Studies
Several studies have documented the synthesis and evaluation of pyrazolo[1,5-a]pyrazine derivatives:
Photophysical Properties
Pyrazolo[1,5-a]pyrazines have been explored for their photophysical properties, making them suitable for applications in materials science. Their ability to act as fluorophores opens avenues for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Crystallization Studies
Research into the crystallization behavior of pyrazolo[1,5-a]pyrazines has revealed unique conformational properties that may be exploited in solid-state applications. These studies focus on how molecular interactions influence crystal formation and stability .
Mechanism of Action
The mechanism of action of 5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
Key Observations :
- Substituent Effects: The trifluoromethyl group in enhances lipophilicity and metabolic stability, critical for kinase inhibition. Phenolic hydroxyl groups () may improve solubility but reduce membrane permeability.
Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyridine Derivatives
Key Observations :
- Polar Substituents: The dimethylaminomethyl group in introduces basicity, which may enhance solubility and target engagement.
Fused Heterocyclic Systems
Key Observations :
- Synthetic Efficiency : Multi-component reactions () and one-pot methods () are prevalent for fused systems, emphasizing scalability.
Biological Activity
5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H10N4O
- Molecular Weight : 238.25 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study evaluated several pyrazolo compounds and found that certain derivatives showed growth inhibition percentages ranging from 44.86% to 84.59% against multiple cancer cell lines at the National Cancer Institute (NCI) .
- The compound was tested in vitro against breast cancer cell lines (MCF-7 and MDA-MB-231) and displayed promising cytotoxicity, suggesting potential as an anticancer agent .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression:
- Pyrazolo derivatives have been reported to inhibit AXL and c-MET kinases effectively. These kinases play critical roles in cellular signaling pathways that regulate growth and differentiation .
- Inhibition of these kinases could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
Other Pharmacological Effects
Beyond anticancer properties, pyrazolo compounds have shown various biological activities:
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial effects against various pathogens .
- Analgesic and Antioxidant Properties : Studies have indicated that certain pyrazole derivatives exhibit analgesic effects and potent antioxidant activity .
Case Studies
- Cytotoxicity Study : A series of pyrazolo compounds were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with specific structural modifications had enhanced inhibitory activity against cancer cells compared to standard treatments .
- Kinase Inhibition Study : In vitro assays confirmed that the compound effectively inhibited AXL and c-MET kinases, leading to decreased proliferation of cancer cells in culture. This finding supports the potential use of this compound as a targeted therapy for cancers associated with abnormal kinase activity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
The pyrazolo[1,5-a]pyrazine core is typically synthesized via cyclization or coupling reactions. For example:
- Cyclization of hydrazine derivatives : Reacting substituted hydrazines with carbonyl-containing precursors (e.g., ethyl acetoacetate) under acidic conditions forms the pyrazole ring, followed by intramolecular cyclization to generate the fused pyrazine system .
- Microwave-assisted synthesis : Accelerates reaction kinetics and improves yields compared to traditional thermal methods, particularly for multi-step sequences involving sensitive intermediates .
Q. Which spectroscopic methods are critical for characterizing this compound’s regiochemistry?
- 1H/13C NMR : Distinguishes between tautomeric forms and confirms substitution patterns via coupling constants and chemical shifts (e.g., pyrazole NH protons at δ 10–12 ppm) .
- IR spectroscopy : Identifies carbonyl (C=O) and NH stretches (1650–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively) to confirm functional group integrity .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting regioisomeric impurities .
Q. How does the benzodiazole moiety influence the compound’s electronic properties?
The benzodiazole group introduces electron-deficient aromaticity, enhancing π-π stacking interactions and altering redox behavior. Computational studies (DFT) reveal reduced HOMO-LUMO gaps (~3.2 eV), suggesting potential for charge-transfer applications .
Advanced Research Questions
Q. How can solvent effects be optimized to control reaction kinetics in multi-step syntheses?
Solvent polarity and proticity significantly impact cyclization efficiency and regioselectivity:
| Solvent | Dielectric Constant | Reaction Yield (%) | Regioselectivity (A:B) |
|---|---|---|---|
| Ethanol | 24.3 | 68 | 85:15 |
| DMF | 36.7 | 72 | 92:8 |
| Toluene | 2.4 | 45 | 60:40 |
Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps, improving yields and selectivity .
Q. What strategies address low yields in the final coupling step between pyrazolo[1,5-a]pyrazine and benzodiazole?
- Activating agents : Use of bis(pentafluorophenyl) carbonate (BPC) enhances coupling efficiency by activating carboxyl intermediates .
- Temperature modulation : Stepwise heating (60°C → 120°C) minimizes side reactions during acyl transfer .
- Catalytic additives : Pd(OAc)₂ (2 mol%) improves cross-coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives .
Q. How can computational modeling predict biological activity based on structural modifications?
- Molecular docking : Simulates binding affinity to target proteins (e.g., VEGFR2 or MMP9) by analyzing steric and electronic complementarity. Substituents at the pyrazole 3-position show higher docking scores (-9.2 kcal/mol) due to hydrophobic pocket interactions .
- QSAR models : Correlate logP values with membrane permeability; derivatives with logP < 3.5 exhibit improved cellular uptake .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Meta-analysis of IC₅₀ values : Compare activity trends against standardized assays (e.g., ATPase inhibition vs. kinase selectivity). For example, electron-withdrawing groups on the benzodiazole ring improve potency against APN (IC₅₀ = 0.8 μM) but reduce selectivity for MMP9 .
- Crystallographic studies : Resolve ambiguities in binding modes (e.g., X-ray structures of target-ligand complexes identify key hydrogen bonds at Glu205 and Tyr407 residues) .
Q. Key Methodological Recommendations
- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and optimize stepwise protocols .
- Purification : Employ preparative HPLC with C18 columns (MeCN/H₂O gradient) to isolate regioisomers .
- Data validation : Cross-reference spectral data with synthetic controls to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
